Ebecryl 220 Ebecryl 220
Brand Name: Vulcanchem
CAS No.: 50843-44-2
VCID: VC18981522
InChI: InChI=1S/C37H42N2O16/c1-8-28(40)48-17-36(18-49-29(41)9-2,19-50-30(42)10-3)23-54-34(46)38-26-15-14-25(7)27(16-26)39-35(47)55-24-37(20-51-31(43)11-4,21-52-32(44)12-5)22-53-33(45)13-6/h8-16H,1-6,17-24H2,7H3,(H,38,46)(H,39,47)
SMILES:
Molecular Formula: C37H42N2O16
Molecular Weight: 770.7 g/mol

Ebecryl 220

CAS No.: 50843-44-2

Cat. No.: VC18981522

Molecular Formula: C37H42N2O16

Molecular Weight: 770.7 g/mol

* For research use only. Not for human or veterinary use.

Ebecryl 220 - 50843-44-2

Specification

CAS No. 50843-44-2
Molecular Formula C37H42N2O16
Molecular Weight 770.7 g/mol
IUPAC Name [2-[[4-methyl-3-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]carbonylamino]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate
Standard InChI InChI=1S/C37H42N2O16/c1-8-28(40)48-17-36(18-49-29(41)9-2,19-50-30(42)10-3)23-54-34(46)38-26-15-14-25(7)27(16-26)39-35(47)55-24-37(20-51-31(43)11-4,21-52-32(44)12-5)22-53-33(45)13-6/h8-16H,1-6,17-24H2,7H3,(H,38,46)(H,39,47)
Standard InChI Key YPCHGLDQZXOZFW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)NC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

Introduction

Chemical Composition and Structural Characteristics

Ebecryl 220 (CAS 50843-44-2; PubChem CID 188175) belongs to the urethane acrylate family, characterized by its hexafunctionality and aromatic backbone . The molecular formula C37H42N2O16\text{C}_{37}\text{H}_{42}\text{N}_{2}\text{O}_{16} reflects a complex structure where six acrylate groups are tethered to a central urethane core derived from toluene diisocyanate (TDI) and polyol precursors . The IUPAC name—[2-[[4-methyl-3-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]carbonylamino]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate—highlights the branching and acrylate density critical for its reactivity .

Synthesis Pathway

The synthesis involves a multi-step process:

  • Urethane Formation: Reaction of TDI with a polyol (e.g., hexanediol) to form a urethane prepolymer .

  • Acrylation: Introduction of acrylate groups via esterification with acrylic acid, catalyzed by organotin compounds .

  • Purification: Removal of unreacted monomers and solvents to achieve >95% purity, as confirmed by gel permeation chromatography (GPC).

This pathway ensures a controlled molecular weight (770.7 g/mol) and minimizes residual isocyanates, which could compromise shelf stability .

Physical and Chemical Properties

Ebecryl 220 exhibits a balance of rheological and thermomechanical properties tailored for industrial processing (Table 1) .

Table 1: Key Properties of Ebecryl 220

PropertyValue/RangeMeasurement ConditionSource
Viscosity28,500 cP25°C
Glass Transition (Tg)90–95°CPost-curing
Density1.18 g/ml25°C
Acid Value<2 mg KOH/g
SolubilityMiscible with TPGDA, HDDA

The low acid value (<2 mg KOH/g) minimizes oxidative degradation during storage, while compatibility with reactive diluents like tripropylene glycol diacrylate (TPGDA) allows viscosity modulation without sacrificing cure speed . Dynamic mechanical analysis (DMA) reveals a storage modulus of 2,100 MPa at 25°C, underscoring its rigidity in cross-linked networks.

Curing Mechanisms and Kinetics

Ebecryl 220 cures via free-radical polymerization initiated by UV light (250–400 nm) or EB irradiation . The process involves three stages:

  • Initiation: Photon absorption by photoinitiators (e.g., Irgacure 184) generates free radicals .

  • Propagation: Radicals attack acrylate double bonds, forming polymer chains. The hexafunctional design enables rapid network formation, achieving >90% conversion within seconds under 500 mJ/cm² UV dose .

  • Termination: Radical recombination or disproportionation finalizes the cross-linked matrix .

Dose Rate Effects: Studies on analogous systems (e.g., EBECRYL 600) show that higher EB dose rates (e.g., 62 kGy/min vs. 8 kGy/min) accelerate vitrification, reducing residual acrylate content by 15% . For Ebecryl 220, optimal curing occurs at 40–60 kGy, balancing conversion and network homogeneity .

Industrial Applications

Lithographic and Offset Inks

Ebecryl 220’s fast cure response (≤1 s under UV-LED) and solvent resistance make it ideal for lithographic inks . Its low migration profile ensures compliance with food-contact packaging regulations (e.g., EU 10/2011) .

Wood Coatings

In UV-cured wood finishes, Ebecryl 220 enhances scratch resistance (ASTM D7027-13: ≤5% weight loss after 1,000 cycles) and gloss retention (85–90 GU at 60° incidence) .

Plastic Substrates

For polycarbonate and ABS coatings, formulations with 20–30% Ebecryl 220 achieve pencil hardness up to 3H (ASTM D3363) and Taber abrasion resistance of <10 mg/1,000 cycles .

Comparative Analysis with Related Oligomers

Ebecryl 220’s hexafunctionality distinguishes it from lower-functionality urethane acrylates (Table 2) .

Table 2: Comparison of Allnex Urethane Acrylates

ProductFunctionalityViscosity (cP, 25°C)Key Application
Ebecryl 220628,500Lithographic inks
Ebecryl 230240,000Flexible coatings
Ebecryl 2251075,500Hardcoats
Ebecryl 1290685,000Scratch-resistant films

While Ebecryl 225 offers higher hardness, its viscosity limits spray applications. Conversely, Ebecryl 230’s flexibility suits elastomeric coatings but lacks Ebecryl 220’s cure speed .

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